molecular formula C16H19N3O3 B8293976 Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate

Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate

Cat. No.: B8293976
M. Wt: 301.34 g/mol
InChI Key: UXGGUHRQZCCTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate is a synthetic organic compound with the molecular formula C16H22N2O3 This compound is characterized by the presence of a tert-butyl group, a hydroxypyrimidine moiety, and a phenylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate typically involves multiple steps. One common method includes the reaction of 4-(bromomethyl)phenyl isocyanate with 6-hydroxypyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with tert-butyl alcohol and a catalyst such as p-toluenesulfonic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypyrimidine moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((4-hydroxyphenyl)methyl)phenylcarbamate
  • Tert-butyl 4-((6-methylpyrimidin-4-yl)methyl)phenylcarbamate
  • Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate

Uniqueness

Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate is unique due to the presence of the hydroxypyrimidine moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

tert-butyl N-[4-[(6-oxo-1H-pyrimidin-4-yl)methyl]phenyl]carbamate

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)19-12-6-4-11(5-7-12)8-13-9-14(20)18-10-17-13/h4-7,9-10H,8H2,1-3H3,(H,19,21)(H,17,18,20)

InChI Key

UXGGUHRQZCCTST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=CC(=O)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.